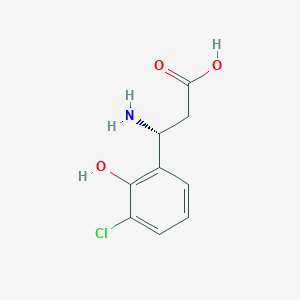
(3R)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid is an organic compound characterized by the presence of an amino group, a chloro-substituted phenol, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chloro-2-hydroxybenzaldehyde and glycine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in aqueous or alcoholic solvents at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenols or anilines.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Protein Binding Studies: Used in studies to understand protein-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Polymer Synthesis: Used in the synthesis of specialty polymers.
Material Science: Investigated for its potential in creating new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3R)-3-amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid: Lacks the chloro substituent, which may affect its reactivity and binding properties.
(3R)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid: The chloro group is positioned differently, potentially altering its chemical behavior and biological activity.
(3R)-3-Amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid: Similar structure but with different hydroxyl group positioning, affecting its properties.
Uniqueness
The presence of both the chloro and hydroxyl groups in specific positions on the phenyl ring of (3R)-3-amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid makes it unique. This specific arrangement can influence its chemical reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C9H10ClNO3 |
|---|---|
Peso molecular |
215.63 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10ClNO3/c10-6-3-1-2-5(9(6)14)7(11)4-8(12)13/h1-3,7,14H,4,11H2,(H,12,13)/t7-/m1/s1 |
Clave InChI |
PEXMJKSFCLVJKA-SSDOTTSWSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)O)[C@@H](CC(=O)O)N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)O)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


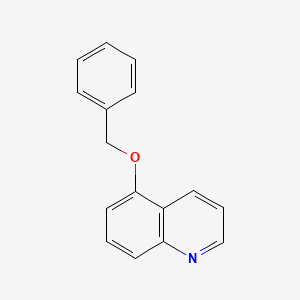
![7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13028143.png)
![4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid](/img/structure/B13028148.png)
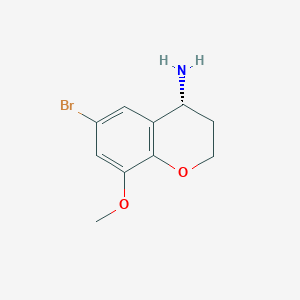
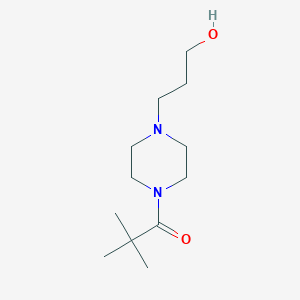
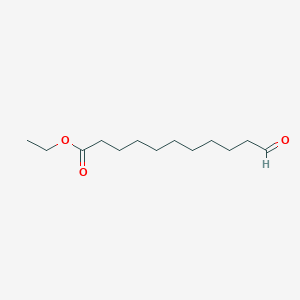
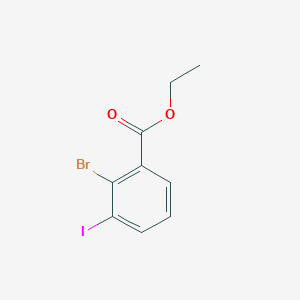
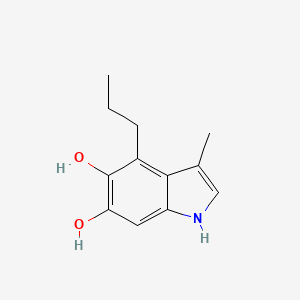

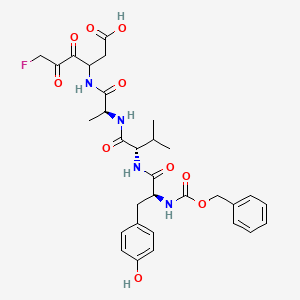
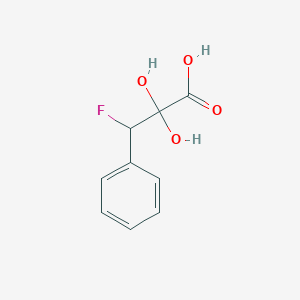
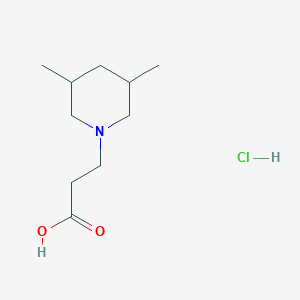
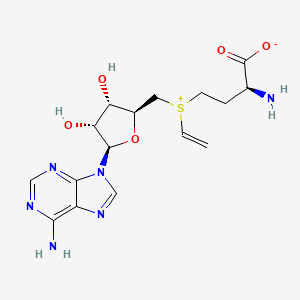
![Tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate](/img/structure/B13028209.png)
